2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-

Vue d'ensemble

Description

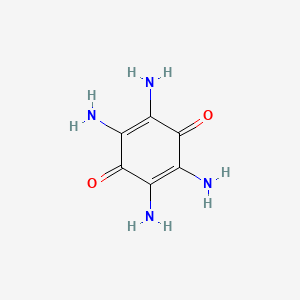

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- is a cyclic organic compound characterized by the presence of four amino groups attached to a cyclohexadiene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- typically involves the nitration of 2,5-Cyclohexadiene-1,4-dione followed by reduction. The nitration process introduces nitro groups at the 2,3,5, and 6 positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be further reduced to form hydroquinones.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Applications in Pharmaceuticals

One of the primary applications of 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- is in the pharmaceutical industry. It serves as a precursor for synthesizing novel drug compounds. The presence of multiple amine groups allows for the formation of complex molecules that can target specific biological pathways.

Case Study: Antiproliferative Agents

Research has demonstrated that derivatives of this compound exhibit antiproliferative activity against several human tumor cell lines. For instance, modifications to the compound by adding n-hexyl chains have significantly enhanced its cytotoxicity against melanoma cells. The mechanism involves inducing apoptosis through caspase activation and PARP cleavage, indicating its potential as an antineoplastic agent .

Applications in Material Science

In material science, 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- is utilized in developing advanced materials such as high-performance polymers and coatings. Its robust framework contributes to improved mechanical properties and resistance to environmental degradation.

Electrochemical Applications

A notable application in energy storage is its use as a cathode material in zinc-organic batteries. The compound facilitates proton conduction through hydrogen bonding networks formed between its amino and carbonyl groups. This results in excellent electrochemical performance with high capacities (up to 303 mAh g) at low current densities and stable cycling over extended periods .

Synthesis Pathways

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- typically involves multi-step reactions that yield high purity products. For example:

Mécanisme D'action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound can also undergo redox reactions, influencing cellular redox states and affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

- 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-

- Cyclohexa-1,4-diene

- 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-

Comparison: 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- is unique due to the presence of four amino groups, which significantly enhance its reactivity and potential for forming hydrogen bonds. This distinguishes it from other similar compounds that may have different substituents, such as alkyl or methoxy groups, which alter their chemical behavior and applications .

Activité Biologique

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- (also known as 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C6H8N4O2

- Molecular Weight : 168.15 g/mol

- CAS Number : 1128-13-8

The compound is characterized by its solubility in N-Methyl-2-pyrrolidone (NMP) and is noted for its role as an intermediate in drug synthesis .

Antitumor Activity

Research has demonstrated that derivatives of cyclohexadiene-1,4-dione exhibit substantial antiproliferative effects against various human cancer cell lines. A study highlighted the cytotoxic activity of compounds derived from this class, particularly focusing on their ability to induce apoptosis in tumor cells. The mechanisms involved include:

- Cell Cycle Arrest : Compounds were shown to disrupt cell cycle progression.

- Apoptosis Induction : Activation of caspases and cleavage of poly-(ADP-ribose)-polymerase (PARP) were observed in treated cells .

The biological activity of 2,5-cyclohexadiene-1,4-dione and its derivatives can be attributed to several mechanisms:

- Generation of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells.

- Inhibition of Key Enzymes : These compounds may inhibit enzymes involved in cell proliferation and survival.

- Interaction with DNA : Some studies suggest potential genotoxic effects leading to DNA damage .

Study 1: Cytotoxicity in Human Cancer Cell Lines

A series of experiments evaluated the cytotoxic effects of various derivatives on human melanoma (M14) and other cancer cell lines. The findings indicated that certain modifications significantly enhanced bioactivity:

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | 12 | Apoptosis via caspase activation |

| 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione | 15 | ROS generation |

| 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione | 18 | DNA interaction |

These compounds exhibited significant cytotoxicity with IC50 values ranging from 12 to 18 µM against various cancer cell lines .

Study 2: Mechanistic Insights into Antiproliferative Effects

Further investigations into the mechanisms revealed that the substitution with alkyl groups enhances the compounds' ability to induce apoptosis. The study utilized flow cytometry to assess apoptotic cells and found a clear correlation between compound structure and biological activity .

Toxicological Considerations

While investigating the therapeutic potential of 2,5-cyclohexadiene-1,4-dione derivatives, it is essential to consider their toxicity profiles. The compound has been classified as having moderate acute toxicity and can cause irritation to skin and eyes . Moreover, some derivatives have shown potential mutagenic effects in vitro.

Propriétés

IUPAC Name |

2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHCPEFCQYRQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509655 | |

| Record name | 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-13-8 | |

| Record name | 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,3,5,6-Tetraaminobenzoquinone contribute to the performance of energy storage devices?

A1: 2,3,5,6-Tetraaminobenzoquinone exhibits promising potential as a building block for energy storage materials, particularly in the development of CCPs. [, ] Its structure allows it to coordinate with metal ions, forming frameworks with extended π–d conjugation. [] This conjugation facilitates long-range electron delocalization, enhancing the material's conductivity and ultimately its capacity to store charge. [] Studies have shown that CCPs incorporating TABQ demonstrate superior performance compared to traditional metal-organic frameworks (MOFs) in terms of charge storage capacity, rate capability, and capacity retention. []

Q2: Can the dimensionality of the framework influence the performance of 2,3,5,6-Tetraaminobenzoquinone-based CCPs in energy storage applications?

A2: Yes, the dimensionality of the framework significantly impacts the electrochemical performance of 2,3,5,6-Tetraaminobenzoquinone-based CCPs. Research has demonstrated that by carefully controlling the reaction conditions, it's possible to synthesize both 1D and 2D frameworks using TABQ and copper ions. [] This dimensional control stems from manipulating the valences of both the ligand and metal ions, leading to different coordination geometries. Notably, the 2D-CuTABQ framework exhibits superior performance as a battery cathode compared to its 1D counterpart. [] The 2D structure demonstrates a higher reversible capacity (approximately 305 mAh g−1), improved rate capability, and superior capacity retention even after numerous cycles. [] This difference highlights the importance of framework dimensionality in optimizing CCPs for high-performance energy storage.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.